4-(tert-Butyl)-3-methoxyaniline
Overview
Description
4-(tert-Butyl)-3-methoxyaniline would be a compound that contains an aniline (an aromatic amine), a tert-butyl group, and a methoxy group. The tert-butyl group is a bulky alkyl substituent known for its resistance to oxidation and other reactions. The methoxy group can participate in a variety of reactions, often involving cleavage of the carbon-oxygen bond .
Molecular Structure Analysis
The molecular structure of 4-(tert-Butyl)-3-methoxyaniline would likely show the aromatic aniline ring substituted with the tert-butyl and methoxy groups at the 4 and 3 positions, respectively .Chemical Reactions Analysis
The chemical reactions of 4-(tert-Butyl)-3-methoxyaniline would likely involve reactions at the aromatic ring or the amine group. The tert-butyl group is generally unreactive, while the methoxy group could potentially be involved in reactions that cleave the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(tert-Butyl)-3-methoxyaniline would be influenced by the presence of the aromatic ring, the tert-butyl group, and the methoxy group. It would likely be a solid at room temperature .Scientific Research Applications
Synthesis of Formic Acid- (4-tert-butyl-anilide)
4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide). This reaction could happen in the presence of the solvent of toluene in the condition of heating .
Synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine
4-tert-Butylaniline is used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine . This compound could have potential applications in various fields, including materials science and organic chemistry.
Synthesis of Triphenylamine-containing Diamine Monomer
Another application of 4-tert-Butylaniline is in the synthesis of new triphenylamine-containing diamine monomer . This monomer could be used in the production of polymers with specific properties.
Synthesis of 2-oxopyrimido [4,5-d]pyrimidin-5 (6H)-one
4-tert-Butylaniline can also be used in the synthesis of 2-oxopyrimido [4,5-d]pyrimidin-5 (6H)-one . This compound could have potential applications in medicinal chemistry and drug discovery.
Intermediate in Chemical Industry
4-tert-Butylaniline could potentially be used as an intermediate in the chemical industry for producing esters of PTBBA , a chain stop agent in resins.
Potent Yeast Sirtuin (Sir2p) Inhibitor
4-tert-Butylaniline could potentially be used as a potent yeast sirtuin (Sir2p) inhibitor . This could have potential applications in biological research and drug discovery.
Mechanism of Action
Target of Action
Related compounds such as t-butylhydroquinone have been reported to interact with hemagglutinin in influenza a virus . It’s important to note that this doesn’t necessarily mean that 4-(tert-Butyl)-3-methoxyaniline interacts with the same targets, but it provides a starting point for further investigation.
Mode of Action
Related compounds like 4-tert-butylphenol have been described as monofunctional chain stoppers or endcappers in polymer science, used to control molecular weight by limiting chain growth
Biochemical Pathways
Related compounds such as 4-tert-butylcatechol have been reported to undergo electrochemical trimerization via anodic oxidation . This suggests that 4-(tert-Butyl)-3-methoxyaniline might also be involved in similar biochemical reactions or pathways.
Result of Action
Related compounds like 4-tert-butylphenol have been reported to have a role in the production of epoxy resins and polycarbonates
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-3-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWDETLSLYQEOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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